molecular formula C23H22FN3O4 B4508570 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4508570
M. Wt: 423.4 g/mol
InChI Key: CNUVSFRMYSPVTK-UHFFFAOYSA-N
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Description

The compound 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 6-position 4-fluoro-2-methoxyphenyl substituent and a 2-position 2-oxoethyl chain linked to a 2-phenylmorpholin-4-yl group. The fluorine and methoxy groups on the phenyl ring enhance lipophilicity and electronic effects, while the morpholine moiety may influence solubility and receptor binding .

Properties

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c1-30-20-13-17(24)7-8-18(20)19-9-10-22(28)27(25-19)15-23(29)26-11-12-31-21(14-26)16-5-3-2-4-6-16/h2-10,13,21H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUVSFRMYSPVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the fluoro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the morpholine moiety: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings might undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with key analogs from the literature:

Compound Name 6-Substituent 2-Substituent Molecular Formula Key Features
Target Compound 4-Fluoro-2-methoxyphenyl 2-Oxoethyl-(2-phenylmorpholin-4-yl) C₂₃H₂₁FN₃O₄ Morpholine ring with phenyl group; enhanced steric bulk and potential H-bonding
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one Morpholin-4-yl 2-Oxoethyl-(4-(4-fluorophenyl)piperazin-1-yl) C₂₆H₂₈FN₅O₃ Piperazine instead of morpholine; dual fluorophenyl and morpholine substituents
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 4-Fluorophenyl 2-Oxoethyl-(4-(2-fluorophenyl)piperazin-1-yl) C₂₂H₂₀F₂N₄O₂ Fluorine position variation on phenylpiperazine; reduced steric hindrance
6-(4-Fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one 4-Fluoro-2-methoxyphenyl 4-Methoxybenzyl C₁₉H₁₇FN₂O₃ Simpler benzyl substituent; lacks morpholine/piperazine motifs

Key Findings from Comparative Analysis

Impact of Heterocyclic Moieties: The target compound’s 2-phenylmorpholin-4-yl group introduces a rigid, bulky substituent compared to the piperazinyl analogs in and . Piperazine-containing analogs (e.g., ) exhibit greater conformational flexibility, which could enhance interaction with flat binding pockets.

Substituent Position Effects: The 4-fluoro-2-methoxyphenyl group on the target’s pyridazinone core contrasts with the 4-fluorophenyl in . The methoxy group at the 2-position may improve metabolic stability compared to unsubstituted fluorophenyl groups .

Synthetic Complexity :

  • The synthesis of the target compound likely involves coupling the 2-phenylmorpholin-4-yl moiety via a 2-oxoethyl linker, analogous to methods in (e.g., bromoethyl intermediates) and (crystallization protocols) .

Crystallographic Data: reports a related morpholinyl-pyridazinone compound with triclinic crystal symmetry (space group P1, $ V = 1171.87 \, \text{Å}^3 $), suggesting similar packing efficiency for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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